2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate
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Overview
Description
2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate is a heterocyclic compound that combines the benzimidazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate typically involves the condensation of 2-aminobenzimidazole with pyridine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used for reduction reactions.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)ethyl pyridine-2-carboxylate
- 2-(1H-Benzimidazol-2-yl)ethyl pyridine-4-carboxylate
- 2-(1H-Benzimidazol-2-yl)ethyl quinoline-3-carboxylate
Uniqueness
2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate is unique due to its specific combination of benzimidazole and pyridine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
105278-76-0 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c19-15(11-4-3-8-16-10-11)20-9-7-14-17-12-5-1-2-6-13(12)18-14/h1-6,8,10H,7,9H2,(H,17,18) |
InChI Key |
YWROERMHLRMYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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